molecular formula C9H11NO3 B2586229 2-(Propan-2-yloxy)pyridine-3-carboxylic acid CAS No. 1016690-39-3

2-(Propan-2-yloxy)pyridine-3-carboxylic acid

Cat. No.: B2586229
CAS No.: 1016690-39-3
M. Wt: 181.191
InChI Key: FDVRXYBXOOUUQY-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)pyridine-3-carboxylic acid is a pyridine derivative characterized by a carboxylic acid group at position 3 and an isopropoxy substituent at position 2. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and enhanced lipophilicity from the isopropoxy moiety.

Properties

IUPAC Name

2-propan-2-yloxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-8-7(9(11)12)4-3-5-10-8/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVRXYBXOOUUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016690-39-3
Record name 2-(propan-2-yloxy)pyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)pyridine-3-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Propan-2-yloxy)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) Functional Groups Key Structural Features
2-(Propan-2-yloxy)pyridine-3-carboxylic acid -OCH(CH₃)₂ (C2), -COOH (C3) Carboxylic acid, ether Balanced lipophilicity, hydrogen bonding via -COOH
Imazapic Imidazolinone ring (C2), -CH₃, -CH(CH₃)₂ Imidazolinone, carboxylic acid Herbicidal activity via ALS inhibition
Imazapyr Imidazolinone ring (C2), -CH(CH₃)₂ Imidazolinone, carboxylic acid Broader weed control spectrum
3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid -OCH₂CH=CH₂ (C3), -COOH (C2) Allyl ether, carboxylic acid Higher reactivity (allylic oxidation)
5-[(tert-butoxy)carbonylamino]pyridine-3-carboxylic acid -NHCOO-t-Bu (C5), -COOH (C3) Carbamate, carboxylic acid Steric hindrance from tert-butyl group
2-(2-Methoxyethoxy)pyridine-3-carboxylic acid -OCH₂CH₂OCH₃ (C2), -COOH (C3) Polyether, carboxylic acid Increased polarity and flexibility
Key Observations:
  • Substituent Position: The position of the carboxylic acid group (C2 vs. For example, 3-carboxylic acids (target compound, imazapic) exhibit stronger intermolecular interactions than 2-carboxylic derivatives .
  • Ether vs. Ester Groups : The isopropoxy group in the target compound provides greater hydrolytic stability compared to allyloxy () or ester-containing analogues (), which may undergo oxidation or nucleophilic substitution .
  • Steric Effects : Bulky groups like tert-butyl () reduce solubility in polar solvents but enhance metabolic stability, whereas smaller substituents (e.g., methoxyethoxy in ) improve aqueous solubility .
Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 195.2* 1.8 ~50 (water) 180–185*
Imazapic 307.3 2.1 0.2 (water) 169–173
3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid 210.24 1.5 ~30 (water) Not reported
2-(2-Methoxyethoxy)pyridine-3-carboxylic acid 213.2 0.9 >100 (water) 150–155

*Estimated based on structural analogues.

Key Observations:
  • Lipophilicity : The isopropoxy group in the target compound increases LogP compared to methoxyethoxy derivatives (Table 2), enhancing membrane permeability but reducing water solubility.
  • Biological Activity: Imazapic and imazapyr () inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. The target compound’s isopropoxy group may similarly modulate enzyme interactions but requires empirical validation.

Biological Activity

2-(Propan-2-yloxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11NO3C_9H_{11}NO_3 and a molecular weight of 181.19 g/mol. It is characterized by a propan-2-yloxy group attached to the pyridine ring at the 2-position and a carboxylic acid functional group at the 3-position. This unique substitution pattern significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and agrochemicals.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-3-carboxylic acid with isopropanol in the presence of a suitable catalyst, often conducted under reflux conditions to ensure complete conversion. Purification methods such as recrystallization or chromatography are employed to obtain the final product. In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield.

Biological Activity

Research indicates that this compound may possess notable biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may interact with specific biological targets related to inflammation pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Analgesic Properties : Some derivatives of nicotinic acid, which include this compound, have shown efficacy in pain relief, indicating potential analgesic applications.
  • Microbial Resistance : Ongoing research suggests that the compound may influence pathways related to microbial resistance, although detailed interaction studies are necessary to fully elucidate its mechanism of action.

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds related to this compound:

  • Nicotinic Acid Derivatives : Research has demonstrated that derivatives of nicotinic acid exhibit high efficacy in treating various diseases such as pneumonia and kidney diseases. These findings underscore the therapeutic potential of compounds like this compound.
  • Dopamine Receptor Interaction : Although not directly studied for this specific compound, related pyridine derivatives have been shown to interact selectively with dopamine receptors, indicating that similar mechanisms might be explored for understanding its biological activity .
  • Antimicrobial Activity : A study on various pyridine derivatives indicated broad-spectrum activity against Gram-negative and Gram-positive bacteria, which could be relevant for assessing the antimicrobial properties of this compound .

Data Table: Biological Activities

Biological ActivityEvidence SourceNotes
Anti-inflammatoryResearch Study Potential therapeutic applications
AnalgesicNicotinic Acid Derivatives Efficacy in pain relief
Microbial ResistanceOngoing Research Interaction studies needed
Antimicrobial ActivityRelated Pyridine Studies Broad-spectrum efficacy

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